An In-depth Technical Guide to Azafenidin: Chemical Structure, Properties, and Mode of Action
An In-depth Technical Guide to Azafenidin: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azafenidin is a selective, pre-emergence herbicide belonging to the triazolinone class of chemicals. It is effective against a broad spectrum of broadleaf weeds and some grasses, primarily by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway in plants. This guide provides a comprehensive overview of Azafenidin's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Identification
Azafenidin is chemically known as 2-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.[1][2] Its structure is characterized by a triazolopyridine heterocyclic system linked to a dichlorophenyl ring bearing a propargyl ether group.
| Identifier | Value |
| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one[4][5] |
| CAS Number | 68049-83-2[1][2][3][6] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂[1][3][6] |
| SMILES | C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl[1][5] |
| InChI | InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2[4] |
| InChIKey | XOEMATDHVZOBSG-UHFFFAOYSA-N[1][4] |
Physicochemical and Toxicological Properties
Azafenidin is a white powdered solid with the following properties:
| Property | Value |
| Molecular Weight | 338.19 g/mol [1][2][6] |
| Melting Point | 168-168.5 °C[2][7] |
| Boiling Point | 468.9±55.0 °C (Predicted)[7] |
| Density | 1.43±0.1 g/cm³ (Predicted)[7] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[7] |
| Vapor Pressure | 1.0 x 10⁻¹¹ torr at 20°C[2] |
| pKa | 2.45±0.20 (Predicted)[7] |
| LogP (Octanol/Water Partition Coefficient) | 229[2] |
| Oral LD50 (Rat) | >5000 mg/kg[2][7] |
| Dermal LD50 (Rabbit) | >2000 mg/kg[2][7] |
| LC50 (Rainbow Trout) | 33 mg/L[2][7] |
| LC50 (Bluegill Sunfish) | 48 mg/L[2][7] |
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
Azafenidin's herbicidal activity stems from its potent inhibition of protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of chlorophylls and hemes.[8] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).
The inhibition of PPO by Azafenidin leads to the accumulation of Protogen IX in the chloroplast. This excess Protogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX.[9] In the presence of light, Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[2][7] This singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death.[8]
Signaling Pathway and Downstream Effects
The inhibition of PPO by Azafenidin triggers a cascade of events leading to oxidative stress and cell death. The following diagram illustrates this pathway.
Feedback Regulation
The tetrapyrrole biosynthesis pathway is tightly regulated to prevent the accumulation of phototoxic intermediates. One of the key feedback mechanisms is the inhibition of glutamyl-tRNA reductase, an early enzyme in the pathway, by heme. By blocking PPO, Azafenidin disrupts this delicate balance, leading to the uncontrolled accumulation of protoporphyrinogen IX and subsequent cellular damage.
Experimental Protocols
Commercial Synthesis of Azafenidin
The commercial synthesis of Azafenidin involves a multi-step process. A key innovation in the commercial route was the development of a novel synthesis for the triazolinone ring system, which is more efficient and environmentally benign than earlier laboratory methods. The process begins with the selective hydrolysis of adiponitrile.
Experimental Workflow for Azafenidin Synthesis
Step-by-step outline of the commercial synthesis:
-
Selective Hydrolysis of Adiponitrile: Adiponitrile is selectively hydrolyzed to 5-cyanovaleramide using a manganese dioxide (MnO₂) catalyst.
-
Hofmann Rearrangement and Pinner-type Cyclization: The resulting 5-cyanovaleramide undergoes a Hofmann rearrangement followed by a Pinner-type cyclization to yield a key amidine carboxylate intermediate. This intermediate contains both carbon atoms required for the triazolinone ring.
-
2 + 3 Cyclocondensation: The amidine carboxylate intermediate is then reacted with an appropriate arylhydrazine in a 2 + 3 cyclocondensation reaction to form the final Azafenidin molecule.
This commercial process is noted for its efficiency, as it preserves all six carbon atoms from the starting adiponitrile.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory activity of Azafenidin on PPO can be determined using a fluorescence-based assay that measures the conversion of the non-fluorescent substrate, protoporphyrinogen IX, to the fluorescent product, protoporphyrin IX.
Materials:
-
Purified PPO enzyme
-
Azafenidin (or other test inhibitors)
-
Protoporphyrinogen IX (substrate)
-
Reaction buffer (e.g., 100 mM KH₂PO₄, 0.3% (w/v) Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a dilution series of Azafenidin in the reaction buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the PPO enzyme (e.g., to a final concentration of 4 nM) to each well containing the different concentrations of Azafenidin. The total volume should be kept small (e.g., 14 µL).
-
Incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of protoporphyrinogen IX (e.g., 7 µL of a 10 µM solution) to each well.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths appropriate for protoporphyrin IX).
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
Azafenidin is an effective herbicide that targets a crucial enzyme in plant metabolism. Its mode of action, involving the inhibition of protoporphyrinogen oxidase and the subsequent light-dependent generation of reactive oxygen species, leads to rapid and effective weed control. The in-depth understanding of its chemical properties, synthesis, and mechanism of action is vital for its appropriate use in agriculture and for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a foundation for further research into the properties and applications of Azafenidin.
References
- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijeab.com [ijeab.com]
- 4. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]
